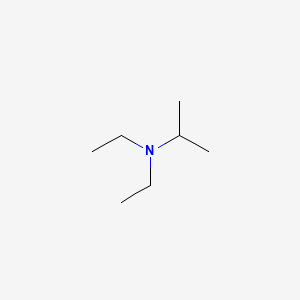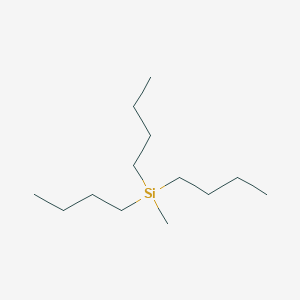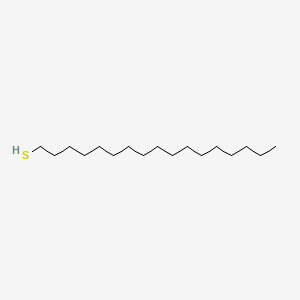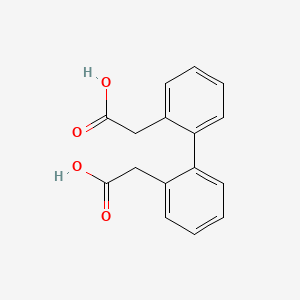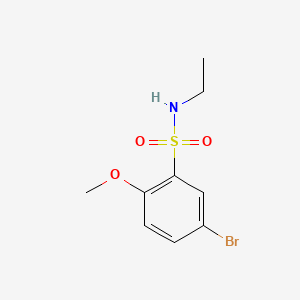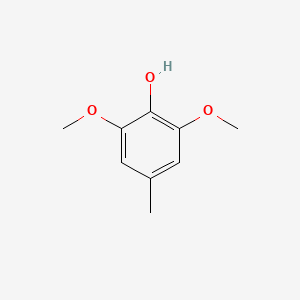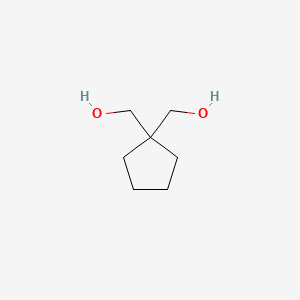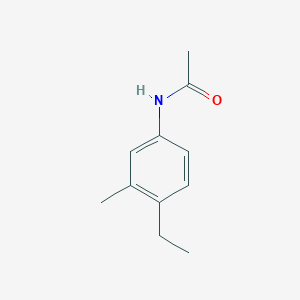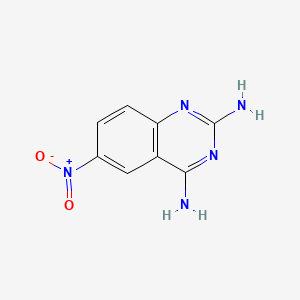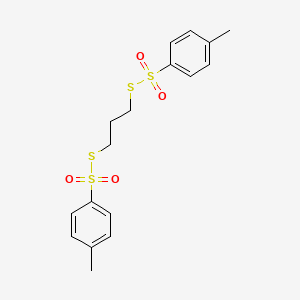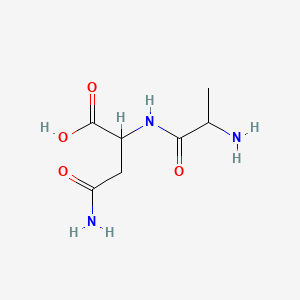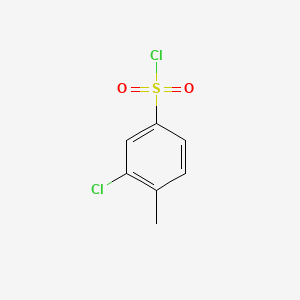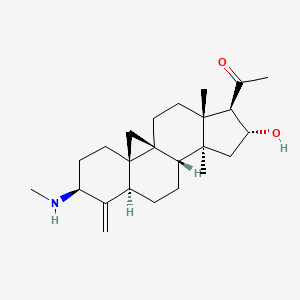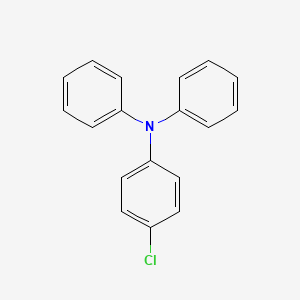
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthylium, 3,6-bis(diethylamino)-, chloride is a chemical compound with the molecular formula C21H27 N2 O . Cl and a molecular weight of 358.95 . It appears as a dark green crystalline powder or crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthylium core, which is a tricyclic compound. It has two diethylamino groups attached to the 3 and 6 positions of the xanthylium ring .Physical And Chemical Properties Analysis
This compound has a melting point of 174-176ºC . It has a high purity, with an Em (555 nm, 50% ethanol) >50,500 .Aplicaciones Científicas De Investigación
Rhodamine Derivatives and Complexes
- Rhodamine-Based Sensors and Complexes : The compound has been studied for its role in the synthesis of rhodamine-based sensors and complexes. For instance, rhodamine 6G derivatives have been used in the formation of complexes with metals, demonstrating the compound's utility in creating sensitive and selective sensors for metal ions. These applications extend to fluorescence imaging in living cells, highlighting the potential for biomedical imaging and metal ion detection (Wang et al., 1997).
Fluorescent Probes and Chemosensors
- Fluorescent Probes for Metal Ions : Research has been conducted on the development of fluorescent probes based on xanthylium derivatives, which are capable of detecting specific metal ions such as Hg(II) and Al(III). These probes have applications in environmental monitoring and biological imaging, demonstrating the compound's versatility in sensor technology (Tian et al., 2013; Bartwal et al., 2018).
Material Science and Polymer Synthesis
- Polyamide Synthesis : The compound has been utilized in the synthesis of novel polyamides incorporating xanthene structures, demonstrating properties desirable in material science, such as high thermal stability and solubility in polar solvents. These polyamides have potential applications in advanced materials, highlighting the compound's contribution to the development of new polymers with enhanced properties (Sheng et al., 2009).
Chemical Reactions and Mechanisms
- Chemical Reactivity and Mechanisms : Studies have explored the chemical reactivity of xanthylium derivatives, including their interactions with various nucleophiles and the mechanisms underlying these reactions. This research contributes to a deeper understanding of the compound's chemical behavior, which is essential for developing new chemical reactions and applications (Nakayama et al., 1997).
Antiproliferative Properties
- Bio-Inspired Derivatives : Research into xanthylium derivatives has also extended to evaluating their antiproliferative properties, with studies indicating their potential in modifying cell cycle progression. Such investigations highlight the compound's relevance in medicinal chemistry and cancer research, offering insights into its therapeutic potential (Koch et al., 2023).
Propiedades
Número CAS |
39393-39-0 |
|---|---|
Nombre del producto |
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, chloride |
Fórmula molecular |
C29H33ClN2O3 |
Peso molecular |
493 g/mol |
Nombre IUPAC |
[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C29H33N2O3.ClH/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;/h10-19H,6-9H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
WODAOEIFNMQKIS-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



